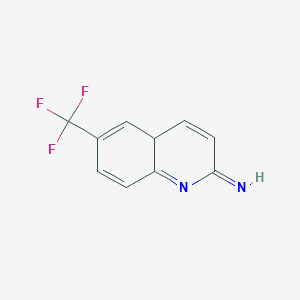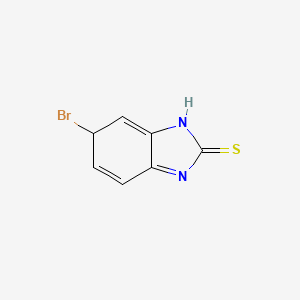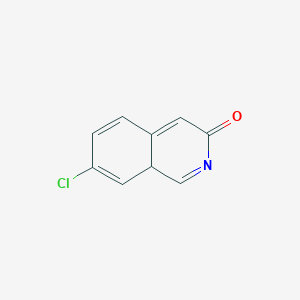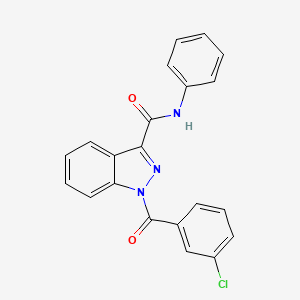
6-(trifluoromethyl)-4aH-quinolin-2-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(trifluoromethyl)-4aH-quinolin-2-imine is a compound that features a quinoline core with a trifluoromethyl group at the 6-position and an imine group at the 2-position. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound. Quinoline derivatives are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a quinoline precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide . The imine group can be introduced through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of 6-(trifluoromethyl)-4aH-quinolin-2-imine may involve large-scale trifluoromethylation reactions using efficient and cost-effective reagents. The use of continuous flow reactors can enhance the scalability and safety of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
6-(trifluoromethyl)-4aH-quinolin-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur at the quinoline core, particularly at positions 5 and 8.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced using catalysts like iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinoline derivatives.
科学研究应用
6-(trifluoromethyl)-4aH-quinolin-2-imine has several scientific research applications:
作用机制
The mechanism of action of 6-(trifluoromethyl)-4aH-quinolin-2-imine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The imine group can participate in hydrogen bonding and other interactions, contributing to the compound’s biological activity .
相似化合物的比较
Similar Compounds
Uniqueness
6-(trifluoromethyl)-4aH-quinolin-2-imine is unique due to the presence of both the trifluoromethyl and imine groups, which impart distinct electronic and steric properties. These features enhance its reactivity and potential biological activities compared to other similar compounds.
属性
分子式 |
C10H7F3N2 |
|---|---|
分子量 |
212.17 g/mol |
IUPAC 名称 |
6-(trifluoromethyl)-4aH-quinolin-2-imine |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(14)15-8/h1-6,14H |
InChI 键 |
POFYTQCZTZEHED-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=N)N=C2C1C=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[ethyl(3-methylphenyl)amino]propyl}-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B12343442.png)





![11-[(2-Methylphenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343478.png)




![2-methyl-4H,4aH,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12343506.png)


